2,4-Dichloro-1,7-naphthyridine
Overview
Description
2,4-Dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 2,4-dichloro-1,7-naphthyridine belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For instance, in their anticancer role, they may inhibit cell proliferation or induce apoptosis .
Biochemical Pathways
Given the broad spectrum of biological activities associated with naphthyridines, it can be inferred that multiple pathways may be affected, leading to downstream effects such as cell cycle arrest, apoptosis, or inhibition of viral replication .
Result of Action
Based on the known activities of naphthyridines, it can be inferred that the compound may induce changes at the cellular level, such as inhibition of cell proliferation, induction of apoptosis, or inhibition of viral replication .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-1,7-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can affect signaling pathways within cells, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate gene expression . This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered metabolic flux . These interactions can have downstream effects on various cellular processes, including DNA replication and repair.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,7-naphthyridine typically involves the reaction of 2,6-dichloropyridine with suitable reagents under controlled conditions. One common method includes the reaction of 2,6-dichloropyridine with 2-cyanopyridine in the presence of a base, leading to the formation of the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino-substituted naphthyridines, while oxidation reactions can produce naphthyridine oxides .
Scientific Research Applications
2,4-Dichloro-1,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity and applications in medicinal chemistry.
1,6-Naphthyridine: Similar to 2,4-Dichloro-1,7-naphthyridine, this compound has been studied for its potential therapeutic applications.
Uniqueness
This compound is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIOROCTKEBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50850557 | |
Record name | 2,4-Dichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50850557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-78-4 | |
Record name | 2,4-Dichloro-1,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54920-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50850557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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